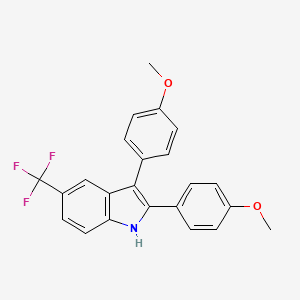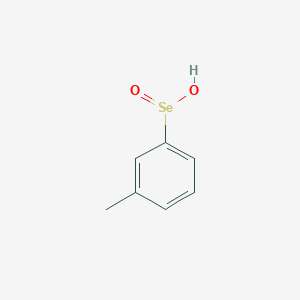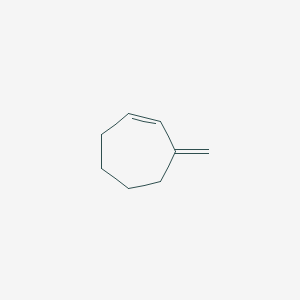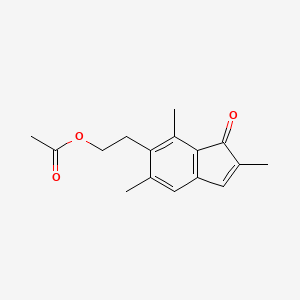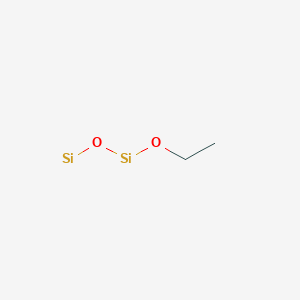
CID 19063382
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxydisiloxane is an organosilicon compound with the chemical formula C4H12O2Si2 It is a member of the ethoxysiloxane family, characterized by the presence of ethoxy groups attached to silicon atoms
Vorbereitungsmethoden
1-Ethoxydisiloxane can be synthesized through several methods, primarily involving the oxidative condensation of hydrosilanes. One common synthetic route involves the oxidation of triethoxysilane to form triethoxysilanol, followed by the condensation reaction of triethoxysilanol with triethoxysilane . This process typically requires the presence of a catalyst, such as Wilkinson’s catalyst, and specific reaction conditions, including controlled temperature and pressure .
In industrial settings, the production of 1-ethoxydisiloxane often involves large-scale oxidative condensation reactions, utilizing advanced catalytic systems and optimized reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Ethoxydisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Reduction: Reduction reactions can convert 1-ethoxydisiloxane into simpler siloxane derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-ethoxydisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of complex siloxane structures. The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions, which determine the pathways and products formed .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxydisiloxane can be compared with other similar compounds, such as triethoxysilane, tetraethoxysilane, and hexaethoxydisiloxane. These compounds share similar structural features but differ in the number of ethoxy groups and their reactivity:
Triethoxysilane (HSi(OEt)3): Contains three ethoxy groups and is used as a precursor in the synthesis of various siloxane compounds.
Tetraethoxysilane (Si(OEt)4): Contains four ethoxy groups and is commonly used in the sol-gel process for producing silica and silicate materials.
Hexaethoxydisiloxane (Si2O(OEt)6): Contains six ethoxy groups and is used in the synthesis of hydrogen-rich silyl-arenes.
1-Ethoxydisiloxane is unique due to its specific ethoxy group arrangement and its ability to form diverse siloxane structures through various chemical reactions .
Eigenschaften
Molekularformel |
C2H5O2Si2 |
|---|---|
Molekulargewicht |
117.23 g/mol |
InChI |
InChI=1S/C2H5O2Si2/c1-2-3-6-4-5/h2H2,1H3 |
InChI-Schlüssel |
KOIZPKYUSDUVBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si]O[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


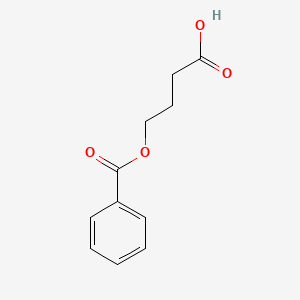

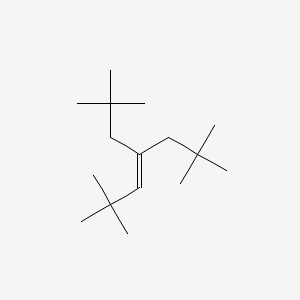
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
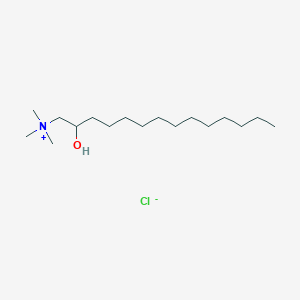
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
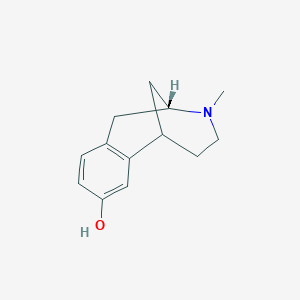
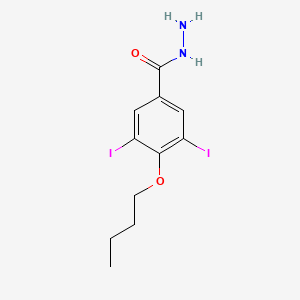
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
